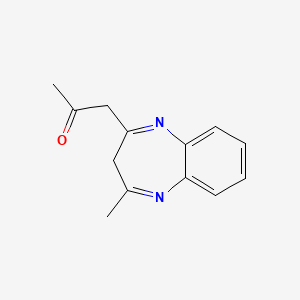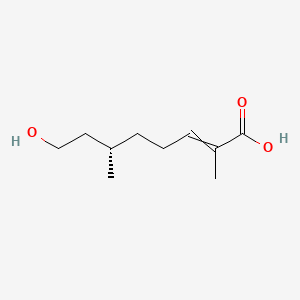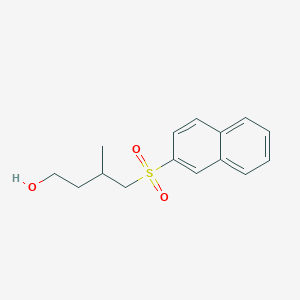
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a naphthalene ring substituted with a sulfonyl group and a butanol chain with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the alkylation of the sulfonyl group with a butanol derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone or carboxylic acid, while reduction of the sulfonyl group may produce a sulfide.
Aplicaciones Científicas De Investigación
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: A structurally similar alcohol with different functional groups.
1-Butanol, 3-methyl-: Another isomer with a different arrangement of the butanol chain.
3-Sulfanyl-2-methylbutan-1-ol: A compound with a thiol group instead of a sulfonyl group.
Uniqueness
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is unique due to the presence of both a naphthalene ring and a sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Propiedades
Número CAS |
88408-88-2 |
|---|---|
Fórmula molecular |
C15H18O3S |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3-methyl-4-naphthalen-2-ylsulfonylbutan-1-ol |
InChI |
InChI=1S/C15H18O3S/c1-12(8-9-16)11-19(17,18)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,16H,8-9,11H2,1H3 |
Clave InChI |
OHMFVYAQDXCDNI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


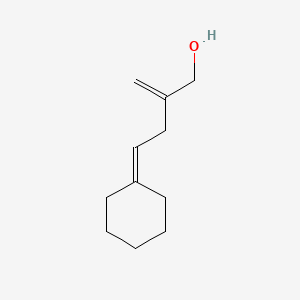
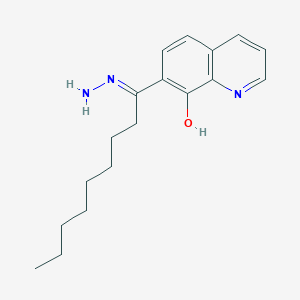
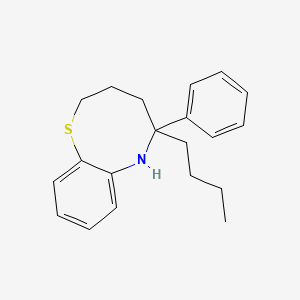

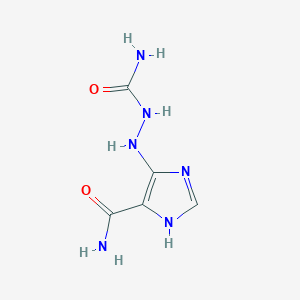
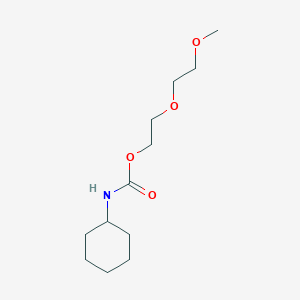

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
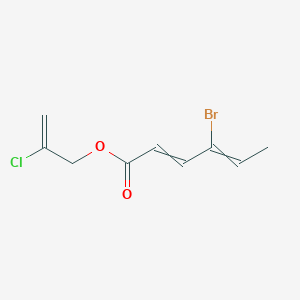
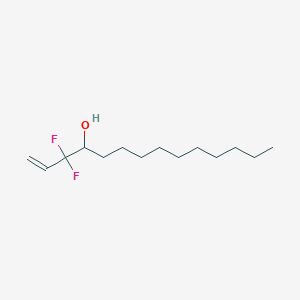
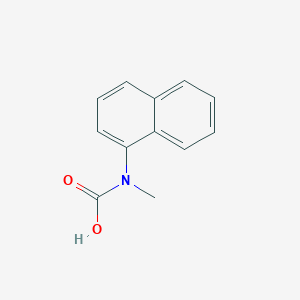
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
